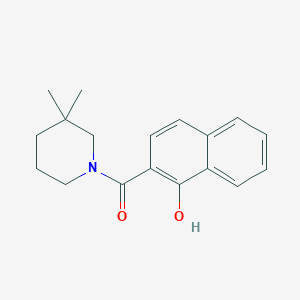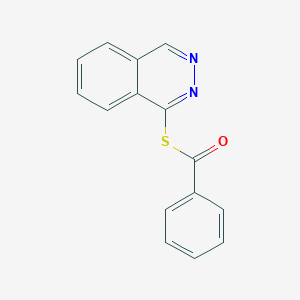
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, also known as DPNM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and piperidine, and it has been synthesized using several different methods. In
Wirkmechanismus
The mechanism of action of (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone is not fully understood, but it is believed to involve the activation of several signaling pathways in cells. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to activate the ERK1/2 and JNK signaling pathways, which are involved in cell growth, differentiation, and survival. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone also inhibits the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and it has been extensively characterized for its biological activities. However, there are also limitations to using (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, as well as its potential side effects. Another area of interest is its potential as an anti-inflammatory agent. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the activity of COX-2 and LOX, but further studies are needed to determine its efficacy in vivo. Finally, (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone may have potential applications in other areas of research, such as neuroprotection and cardiovascular disease. Further studies are needed to explore these potential applications.
Synthesemethoden
There are several methods for synthesizing (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, including the reaction of 3,3-dimethylpiperidine with 2-naphthoyl chloride in the presence of a base, and the reaction of 3,3-dimethylpiperidine with 2-naphthaldehyde in the presence of a reducing agent. These methods have been optimized to produce high yields of pure (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2)10-5-11-19(12-18)17(21)15-9-8-13-6-3-4-7-14(13)16(15)20/h3-4,6-9,20H,5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMKFONOZXCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)


![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)
